プロパルギル-PEG13-酸

概要

説明

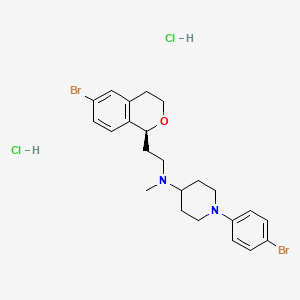

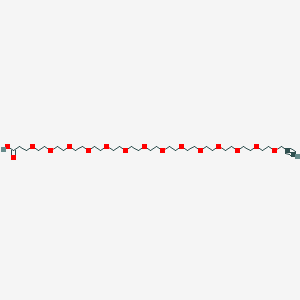

Propargyl-PEG13-acid is a polyethylene glycol (PEG) derivative that contains a propargyl group and a terminal carboxylic acid. The propargyl group is an alkyne functional group, which is highly reactive and can undergo various chemical reactions. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. The PEG spacer increases the solubility of the compound in aqueous media, making it highly useful in various biological and chemical applications .

科学的研究の応用

Propargyl-PEG13-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the production of advanced materials and coatings .

作用機序

Target of Action

Propargyl-PEG13-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of Propargyl-PEG13-acid are primary amine groups . These primary amine groups can be found in various biomolecules, making them a broad target for this compound .

Mode of Action

The terminal carboxylic acid of Propargyl-PEG13-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . Additionally, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG13-acid are those involving the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable amide bond with primary amine groups and a triazole linkage with azide-bearing compounds, Propargyl-PEG13-acid can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of Propargyl-PEG13-acid’s action is the selective degradation of target proteins . This is achieved through the compound’s interaction with the ubiquitin-proteasome system .

生化学分析

Biochemical Properties

Propargyl-PEG13-acid plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. It contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This click chemistry reaction allows for the efficient and selective conjugation of biomolecules. Propargyl-PEG13-acid interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins. The nature of these interactions involves the formation of stable triazole linkages, which facilitate the targeted degradation of proteins through the ubiquitin-proteasome system .

Cellular Effects

Propargyl-PEG13-acid influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of target proteins. For example, PROTACs synthesized using Propargyl-PEG13-acid can selectively degrade proteins involved in cell proliferation, apoptosis, and other critical cellular functions . By regulating the abundance of these proteins, Propargyl-PEG13-acid can impact cellular processes such as cell cycle progression, signal transduction, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of Propargyl-PEG13-acid involves its role as a linker in PROTACs. The propargyl group of Propargyl-PEG13-acid reacts with azide-bearing biomolecules via CuAAC, forming stable triazole linkages . This reaction enables the conjugation of E3 ubiquitin ligase ligands and target protein ligands, resulting in the formation of PROTACs. These chimeric molecules recruit the target protein to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation mechanism allows for precise control over protein levels within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG13-acid can change over time due to factors such as stability and degradation. Propargyl-PEG13-acid is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental context. In vitro and in vivo studies have shown that the stability and efficacy of PROTACs synthesized using Propargyl-PEG13-acid can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to Propargyl-PEG13-acid may result in changes in cellular function, including alterations in protein degradation pathways and cellular homeostasis.

Dosage Effects in Animal Models

The effects of Propargyl-PEG13-acid in animal models can vary with different dosages. Studies have shown that the efficacy and toxicity of PROTACs synthesized using Propargyl-PEG13-acid are dose-dependent . At lower doses, these compounds can effectively degrade target proteins without causing significant adverse effects. At higher doses, toxic effects such as off-target protein degradation and disruption of cellular processes may occur . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Propargyl-PEG13-acid is involved in metabolic pathways related to protein degradation and cellular homeostasis. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the targeted degradation of proteins . This process can affect metabolic flux and metabolite levels by regulating the abundance of key proteins involved in metabolic pathways. For example, the degradation of enzymes involved in glycolysis or oxidative phosphorylation can impact cellular energy production and metabolic balance .

Transport and Distribution

Propargyl-PEG13-acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in Propargyl-PEG13-acid enhances its solubility and facilitates its distribution in aqueous environments . The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, Propargyl-PEG13-acid can localize to various cellular compartments, where it exerts its effects on target proteins.

Subcellular Localization

The subcellular localization of Propargyl-PEG13-acid can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Propargyl-PEG13-acid can be localized to the cytoplasm, nucleus, or mitochondria, depending on the nature of the target protein and the design of the PROTAC . The subcellular localization of Propargyl-PEG13-acid can affect its ability to interact with target proteins and modulate cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG13-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The synthesis typically involves the following steps:

Activation of the PEG Chain: The PEG chain is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Attachment of the Propargyl Group: The activated PEG chain is then reacted with propargyl alcohol in the presence of a catalyst to form the propargyl-PEG intermediate.

Introduction of the Carboxylic Acid Group: The propargyl-PEG intermediate is further reacted with a suitable reagent to introduce the terminal carboxylic acid group.

Industrial Production Methods: Industrial production of Propargyl-PEG13-acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization.

化学反応の分析

Types of Reactions: Propargyl-PEG13-acid undergoes various types of chemical reactions, including:

Click Chemistry: The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as DCC or EDC to form stable amide bonds

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Carbodiimides (DCC, EDC): Used to activate the carboxylic acid group for amide bond formation

Major Products:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amine groups

類似化合物との比較

Propargyl-PEG1-acid: A shorter PEG chain with similar functional groups.

Propargyl-PEG3-acid: A PEG derivative with three ethylene glycol units.

Propargyl-PEG6-acid: A PEG derivative with six ethylene glycol units.

Uniqueness: Propargyl-PEG13-acid is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications where high solubility and biocompatibility are required .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFDQVFGKMOUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

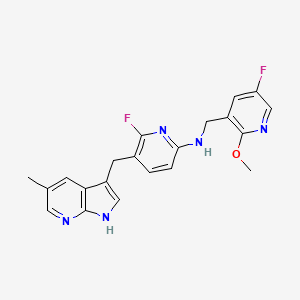

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

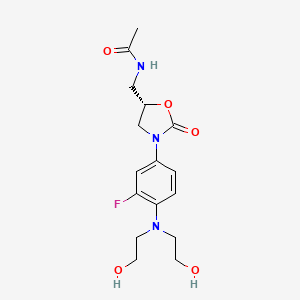

![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)

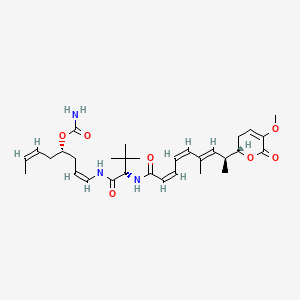

![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)